N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROBENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE
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Overview
Description
N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROBENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE is a complex organic compound that features a benzothiazole ring, a chlorobenzenesulfonyl group, and a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROBENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.
Introduction of Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be introduced via sulfonylation reactions using chlorobenzenesulfonyl chloride.
Attachment of Dimethylaminoethyl Side Chain: The dimethylaminoethyl side chain can be attached through nucleophilic substitution reactions using dimethylaminoethyl chloride.
Final Coupling and Hydrochloride Formation: The final coupling of the intermediate compounds and the formation of the hydrochloride salt can be achieved through acid-base reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROBENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiazole or chlorobenzenesulfonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROBENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions could modulate biochemical pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE
- **N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-FLUOROBENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE
Uniqueness
Compared to similar compounds, N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROBENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE may exhibit unique properties due to the presence of the chlorobenzenesulfonyl group. This group can influence the compound’s reactivity, stability, and biological activity.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(4-chlorophenyl)sulfonyl-N-[2-(dimethylamino)ethyl]butanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3S2.ClH/c1-24(2)13-14-25(21-23-18-6-3-4-7-19(18)29-21)20(26)8-5-15-30(27,28)17-11-9-16(22)10-12-17;/h3-4,6-7,9-12H,5,8,13-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLSGZAZYNFJJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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